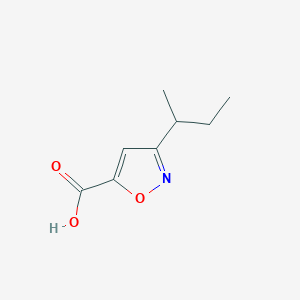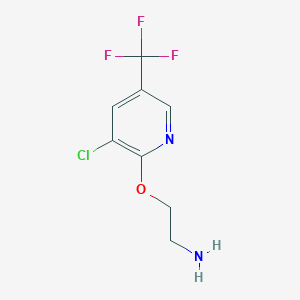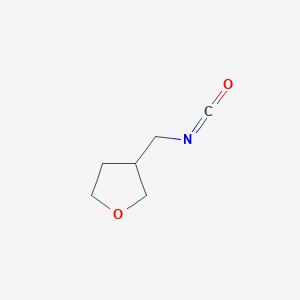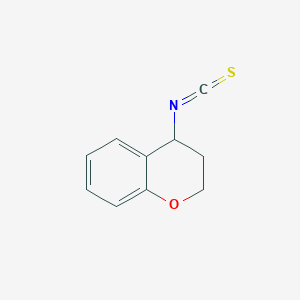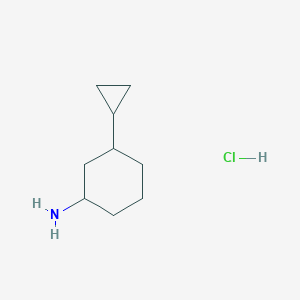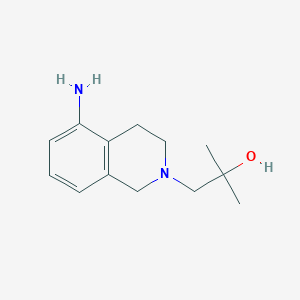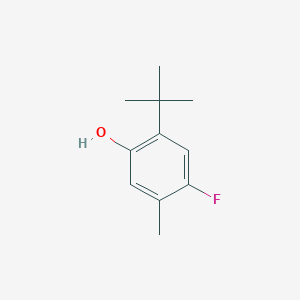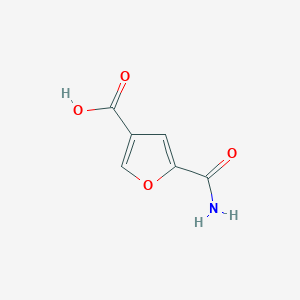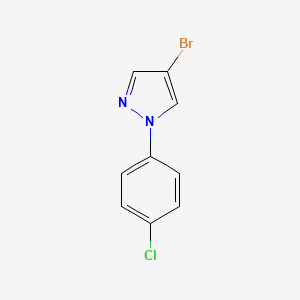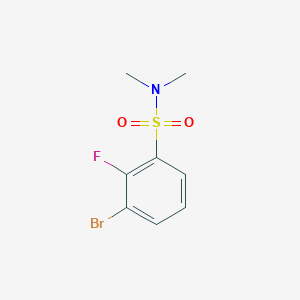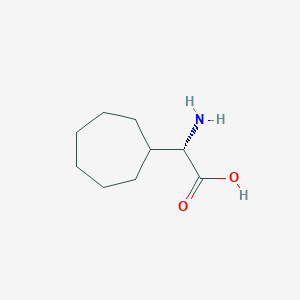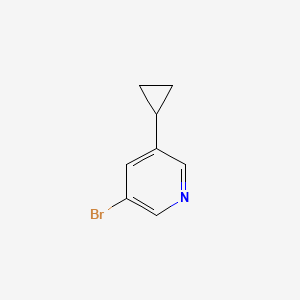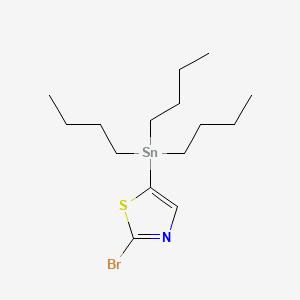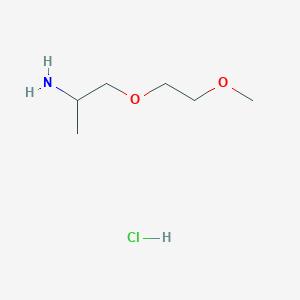
1-(2-氨基丙氧基)-2-甲氧基乙烷盐酸盐
描述
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride (AMPH) is an organic compound that is used in a wide range of scientific research and laboratory experiments. It has a variety of biochemical and physiological effects, and is used in applications such as drug development, pharmacology, and biochemistry. AMPH is a chiral compound, meaning that it has two different stereoisomers, or mirror images. The two enantiomers, or mirror images, of AMPH are termed R-AMPH and S-AMPH.
科学研究应用
表面功能化
1-(2-氨基丙氧基)-2-甲氧基乙烷盐酸盐用于表面功能化过程。氨基硅烷,可能包括类似结构,通常用于功能化二氧化硅表面。然而,观察到在水介质中由胺官能团催化的水解导致共价连接的硅烷层的丢失等问题。研究已探索这些硅烷衍生层的水解稳定性,以找到可以制备稳定的胺功能化表面的条件(Smith & Chen, 2008)。
卡宾的合成和反应
已进行了对各种卡宾的合成和反应的研究,包括氯甲氧基和-(2-甲基丙氧基)-卡宾。这些卡宾,可能与1-(2-氨基丙氧基)-2-甲氧基乙烷盐酸盐相关,是由相应的二氮烯形成的,并与醇和烯烃发生反应,产生类似烷基甲酸酯和环丙烷的化合物(Smith & Stevens, 1979)。
化学合成和修饰
该化合物的结构表明其在化学合成和修饰中具有潜在用途。例如,已注意到通过对前体进行化学修饰合成α-甲氧基-ω-氨基和α-羟基-ω-氨基聚(乙烯氧化物)(PEOs)的研究。这种方法可能适用于类似化合物的制备,用于新材料或药物中间体的创造(Cammas, Nagasaki & Kataoka, 1995)。
复合框架的开发
已研究了氧化石墨烯纳米带和多面体寡聚硅氧烷组装的复合框架用于传感应用。在这样的框架中使用1-(2-氨基丙氧基)-2-甲氧基乙烷盐酸盐或结构类似的化合物可能会增强其特定应用的性能,例如电化学传感或生物标志物评估(Shen et al., 2012)。
聚合物的合成和修饰
已探索了对聚合物的控制合成和修饰,例如基于一次胺基甲基丙烯酸酯单体的均聚反应。鉴于其结构,1-(2-氨基丙氧基)-2-甲氧基乙烷盐酸盐可能是类似聚合过程的候选物,有助于开发新的聚合材料(He, Read, Armes & Adams, 2007)。
属性
IUPAC Name |
1-(2-methoxyethoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(7)5-9-4-3-8-2;/h6H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPUNGIRVPZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



